Cas no 849035-76-3 (4-Chloro-2-(methylsulfonyl)benzaldehyde)

4-クロロ-2-(メチルスルホニル)ベンズアルデヒドは、有機合成において有用な中間体です。特に、医薬品や農薬の製造において重要な役割を果たします。この化合物は、アルデヒド基とメチルスルホニル基を有するため、求電子反応や求核反応の両方に適した反応性を示します。高い純度と安定性を備えており、精密な合成プロセスに適しています。また、ハロゲン置換基を有することから、さらなる官能基導入が可能であり、多様な誘導体合成への応用が期待されます。実験室規模から工業生産まで幅広く利用可能です。

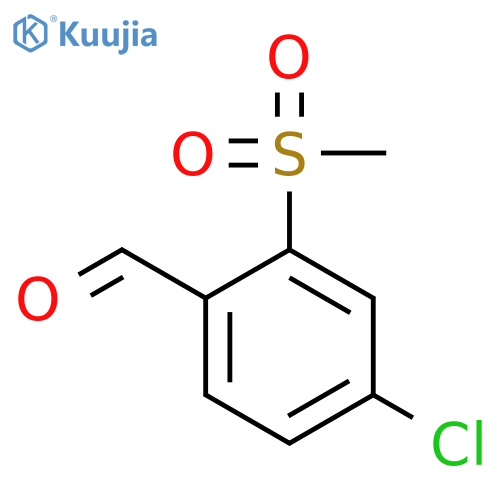

849035-76-3 structure

商品名:4-Chloro-2-(methylsulfonyl)benzaldehyde

4-Chloro-2-(methylsulfonyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-chloro-2-(methylsulfonyl)-

- 4-Chloro-2-(methylsulfonyl)benzaldehyde

- 4-CHLORO-2-(METHYLSULPHONYL)BENZALDEHYDE

- 4-chloro-2-methylsulfonylbenzaldehyde

- SCHEMBL2600014

- CS-0159576

- 849035-76-3

- FS-5788

- DTXCID40326554

- DTXSID80375526

- 4-Chloro-2-(methylsulfonyl)benzaldehyde, AldrichCPR

- 4-Chloro-1-formyl-2-(methylsulphonyl)benzene

- MFCD04037946

- AKOS015850167

- 4-chloro-2-methanesulfonylbenzaldehyde

-

- MDL: MFCD04037946

- インチ: InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3

- InChIKey: LYCOENXVGOGBIL-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O

計算された属性

- せいみつぶんしりょう: 217.98000

- どういたいしつりょう: 217.98

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 59.59000

- LogP: 2.63680

4-Chloro-2-(methylsulfonyl)benzaldehyde セキュリティ情報

4-Chloro-2-(methylsulfonyl)benzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-Chloro-2-(methylsulfonyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C995128-10mg |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Fluorochem | 023641-10g |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 95%+ | 10g |

£900.00 | 2022-03-01 | |

| abcr | AB245666-250mg |

4-Chloro-2-(methylsulphonyl)benzaldehyde; . |

849035-76-3 | 250mg |

€138.70 | 2025-02-21 | ||

| abcr | AB245666-1g |

4-Chloro-2-(methylsulphonyl)benzaldehyde; . |

849035-76-3 | 1g |

€261.60 | 2025-02-21 | ||

| A2B Chem LLC | AC20175-250mg |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 250mg |

$65.00 | 2024-04-19 | ||

| TRC | C995128-100mg |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 100mg |

$ 115.00 | 2022-06-06 | ||

| Alichem | A019144138-5g |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 95% | 5g |

$400.86 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230216-1g |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 98% | 1g |

¥2004.00 | 2024-07-28 | |

| Fluorochem | 023641-25g |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 95%+ | 25g |

£1969.00 | 2022-03-01 | |

| 1PlusChem | 1P004QI7-1g |

4-Chloro-2-(methylsulfonyl)benzaldehyde |

849035-76-3 | 1g |

$144.00 | 2025-02-21 |

4-Chloro-2-(methylsulfonyl)benzaldehyde 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

849035-76-3 (4-Chloro-2-(methylsulfonyl)benzaldehyde) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:849035-76-3)4-Chloro-2-(methylsulfonyl)benzaldehyde

清らかである:99%

はかる:25g

価格 ($):2809.0